2-(Cyclohexylsulfanyl)-4-(4-ethoxyphenyl)-4-oxobutanoic acid
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Overview
Description
2-(Cyclohexylsulfanyl)-4-(4-ethoxyphenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of a cyclohexylsulfanyl group, an ethoxyphenyl group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylsulfanyl)-4-(4-ethoxyphenyl)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclohexylsulfanyl Intermediate: This step involves the reaction of cyclohexylthiol with an appropriate halogenated precursor under basic conditions to form the cyclohexylsulfanyl intermediate.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using ethoxybenzene and an acyl chloride in the presence of a Lewis acid catalyst.
Formation of the Butanoic Acid Moiety: The final step involves the coupling of the cyclohexylsulfanyl intermediate with the ethoxyphenyl derivative under acidic or basic conditions to form the desired butanoic acid compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylsulfanyl)-4-(4-ethoxyphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclohexylsulfanyl)-4-(4-ethoxyphenyl)-4-oxobutanoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used to study the interactions of sulfanyl and ethoxyphenyl groups with biological macromolecules, providing insights into their roles in biological systems.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylsulfanyl)-4-(4-ethoxyphenyl)-4-oxobutanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The cyclohexylsulfanyl group can interact with hydrophobic pockets, while the ethoxyphenyl group can participate in π-π interactions or hydrogen bonding. The butanoic acid moiety can form ionic interactions with positively charged residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclohexylsulfanyl)-4-phenyl-4-oxobutanoic acid: Similar structure but lacks the ethoxy group.
2-(Cyclohexylsulfanyl)-4-(4-methoxyphenyl)-4-oxobutanoic acid: Similar structure but has a methoxy group instead of an ethoxy group.
2-(Cyclohexylsulfanyl)-4-(4-hydroxyphenyl)-4-oxobutanoic acid: Similar structure but has a hydroxy group instead of an ethoxy group.
Uniqueness
2-(Cyclohexylsulfanyl)-4-(4-ethoxyphenyl)-4-oxobutanoic acid is unique due to the presence of the ethoxy group, which can influence its reactivity, solubility, and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-cyclohexylsulfanyl-4-(4-ethoxyphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4S/c1-2-22-14-10-8-13(9-11-14)16(19)12-17(18(20)21)23-15-6-4-3-5-7-15/h8-11,15,17H,2-7,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHUZLKXQZRMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC(C(=O)O)SC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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